![molecular formula C18H18N2O2 B1387512 ethyl 7-amino-5-methyl-3-phenyl-1H-indole-2-carboxylate CAS No. 1171609-85-0](/img/structure/B1387512.png)
ethyl 7-amino-5-methyl-3-phenyl-1H-indole-2-carboxylate
Overview
Description
Ethyl 7-amino-5-methyl-3-phenyl-1H-indole-2-carboxylate is a synthetic indole derivative Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-amino-5-methyl-3-phenyl-1H-indole-2-carboxylate typically involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . This reaction forms the indole core, which is then further functionalized to introduce the amino, methyl, and phenyl groups at the appropriate positions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-amino-5-methyl-3-phenyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amino groups or carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry
Ethyl 7-amino-5-methyl-3-phenyl-1H-indole-2-carboxylate serves as a building block for synthesizing more complex molecules. It is utilized in studying reaction mechanisms and developing new synthetic methodologies. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it a versatile reagent in organic synthesis .
Biology
In biological research, this compound can be used to investigate biological pathways and interactions due to its structural similarity to natural indole compounds. It has been explored for its potential effects on enzyme inhibition and receptor modulation, which are crucial for understanding metabolic pathways and signaling mechanisms .
Medicine
This compound shows promise as a lead compound in drug development, particularly targeting:
- Cancer: Its indole structure is known for anticancer properties.
- Microbial Infections: Similar compounds have exhibited antimicrobial activities.
- Neurological Disorders: It may influence neurotransmitter receptors, offering therapeutic potential in treating conditions like depression or anxiety .
Industry
The compound can also be applied in the development of new materials, such as polymers and dyes , owing to its unique chemical properties. Its ability to interact with various substrates makes it valuable in material science .
Case Study 1: Antiviral Activity
A study investigated derivatives of indole compounds, including this compound, for their ability to inhibit HIV integrase. The results indicated that modifications to the indole structure could significantly enhance antiviral activity, showcasing the compound's potential in developing effective antiviral agents .
Case Study 2: Cannabinoid Receptor Modulation
Research on substituted indoles related to this compound revealed their capacity as allosteric modulators at cannabinoid receptors (CB1). The presence of specific substituents on the phenyl ring enhanced their modulation potency, indicating that this compound could be optimized for similar therapeutic applications .
Mechanism of Action
The mechanism of action of ethyl 7-amino-5-methyl-3-phenyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. These targets could include enzymes, receptors, and nucleic acids. The compound’s indole core allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Investigated for their antiviral properties.
Indole-3-acetic acid: A plant hormone involved in growth and development.
Uniqueness
Ethyl 7-amino-5-methyl-3-phenyl-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, methyl, and phenyl groups at specific positions on the indole core differentiates it from other indole derivatives and enhances its potential for various applications.
Biological Activity
Ethyl 7-amino-5-methyl-3-phenyl-1H-indole-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
This compound belongs to the indole family, which is known for its diverse biological activities. The structural features include:
- An indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring.
- An amino group at the 7-position and a carboxylate at the 2-position, which are critical for its biological interactions.
The mechanism of action of this compound involves interactions with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes, thereby altering metabolic pathways. For instance, indole derivatives have been shown to affect kinases and other regulatory proteins .
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways that could lead to therapeutic effects in neurological disorders.
- Antimicrobial Activity : Similar compounds have demonstrated activity against various pathogens, suggesting potential use in treating infections .
Biological Activities
The biological activities attributed to this compound include:
1. Anticancer Activity
- Studies have indicated that indole derivatives can exhibit antiproliferative effects on cancer cell lines. For example, compounds similar to this compound showed significant inhibition of human leukemia cells .
- The compound's structure allows it to interfere with cell cycle regulation and apoptosis pathways.
2. Antimicrobial Properties
- This compound has potential as an antimicrobial agent. Research indicates that indole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria .
- The minimum inhibitory concentration (MIC) values for related compounds suggest effective antibacterial activity against resistant strains like MRSA.
3. Neuroprotective Effects
- There is emerging evidence that indole derivatives may protect against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Case Studies and Research Findings
A summary of relevant studies highlighting the biological activities of this compound is presented in the following table:
Properties
IUPAC Name |
ethyl 7-amino-5-methyl-3-phenyl-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-3-22-18(21)17-15(12-7-5-4-6-8-12)13-9-11(2)10-14(19)16(13)20-17/h4-10,20H,3,19H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYZBOVXCHUGDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C(=CC(=C2)C)N)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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